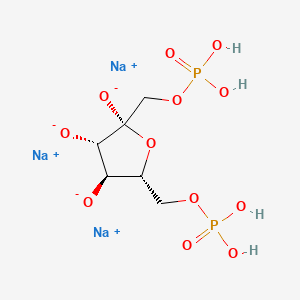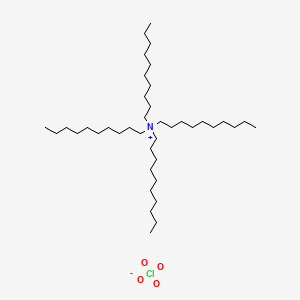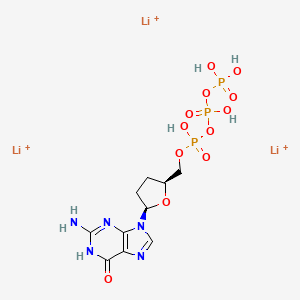
Guanosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt is a guanine nucleotide analog. It is a modified form of guanosine triphosphate (GTP) where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced with hydrogen atoms, making it a dideoxynucleotide. This compound is often used in biochemical and molecular biology research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt typically involves the following steps:
Protection of the Guanine Base: The guanine base is protected to prevent unwanted reactions during the synthesis.
Formation of the Dideoxyribose Sugar: The ribose sugar is chemically modified to remove the 2’ and 3’ hydroxyl groups.
Coupling of the Base and Sugar: The protected guanine base is coupled with the dideoxyribose sugar.
Phosphorylation: The coupled nucleoside is phosphorylated to form the triphosphate group.
Deprotection and Purification: The protecting groups are removed, and the compound is purified.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are used to produce the compound.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.
Purification: The compound is purified using techniques such as chromatography.
Quality Control: The final product is subjected to rigorous quality control to ensure its purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Guanosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The guanine base can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the triphosphate group.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products
The major products formed from these reactions include:
Nucleoside Monophosphates and Diphosphates: Hydrolysis of the triphosphate group can yield monophosphates and diphosphates.
Modified Nucleotides: Substitution reactions can produce various modified nucleotides.
Aplicaciones Científicas De Investigación
Guanosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions and as a building block in the synthesis of nucleic acids.
Biology: The compound is used in studies of DNA replication and repair, as well as in the investigation of cellular signaling pathways.
Medicine: It is used in the development of antiviral drugs and in the study of genetic diseases.
Industry: The compound is used in the production of diagnostic reagents and in the development of new biotechnological applications.
Mecanismo De Acción
The mechanism of action of guanosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt involves its incorporation into nucleic acids. The absence of the 2’ and 3’ hydroxyl groups prevents the formation of phosphodiester bonds, thereby terminating DNA synthesis. This property makes it useful in the study of DNA replication and as an antiviral agent.
Comparación Con Compuestos Similares
Similar Compounds
Guanosine 5’-triphosphate (GTP): A naturally occurring nucleotide involved in various cellular processes.
2’,3’-Dideoxyguanosine (ddG): A dideoxynucleotide analog used in DNA sequencing.
Guanosine 5’-O-(2-thiodiphosphate), trilithium salt: A non-hydrolyzable analog of GTP used in studies of G-protein activation.
Uniqueness
Guanosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt is unique due to its ability to terminate DNA synthesis, making it a valuable tool in molecular biology and medicinal chemistry. Its trilithium salt form enhances its solubility and stability, further increasing its utility in various applications.
Propiedades
Número CAS |
93939-69-6 |
|---|---|
Fórmula molecular |
C10H16Li3N5O12P3+3 |
Peso molecular |
512.1 g/mol |
Nombre IUPAC |
trilithium;[[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.3Li/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16);;;/q;3*+1/t5-,6+;;;/m0.../s1 |
Clave InChI |
PIAZAXOLMYDEJM-RKSDUNRASA-N |
SMILES isomérico |
[Li+].[Li+].[Li+].C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |
SMILES canónico |
[Li+].[Li+].[Li+].C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


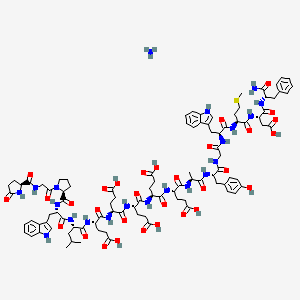
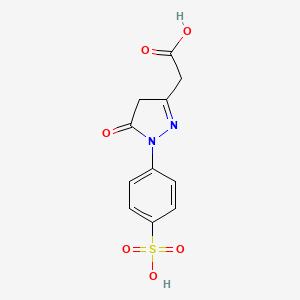

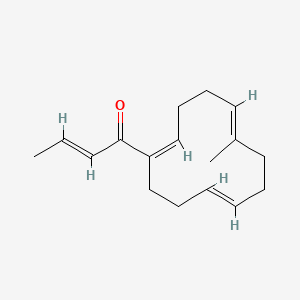
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
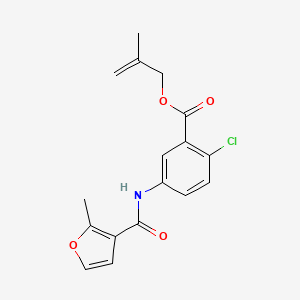
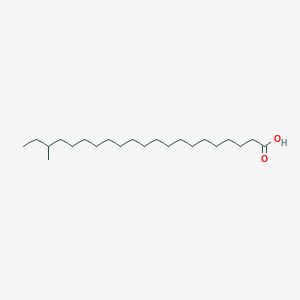
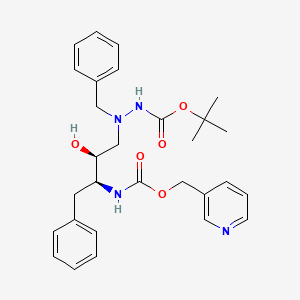
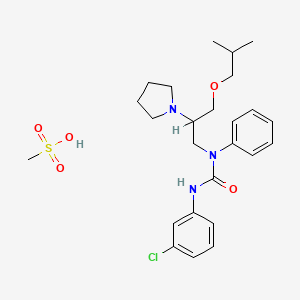
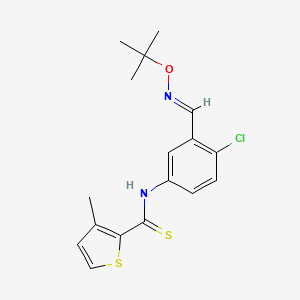

![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
